[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone
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Overview
Description
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone is a complex organic compound that features a combination of piperazine, pyrrole, and sulfonyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrrole intermediates, followed by their coupling through sulfonylation and subsequent functional group modifications. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or pyrrole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-methylpiperazin-1-yl]-(1-phenyl-1H-pyrazol-4-yl)methanone
- [4-methylpiperazin-1-yl]-(1-pentyl-1H-indol-3-yl)methanone
Uniqueness
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(21-9-6-10-22(19-21)24-12-4-5-13-24)25-14-16-26(17-15-25)30(28,29)18-11-20-7-2-1-3-8-20/h1-13,18-19H,14-17H2/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNLMLCTBLSMH-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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